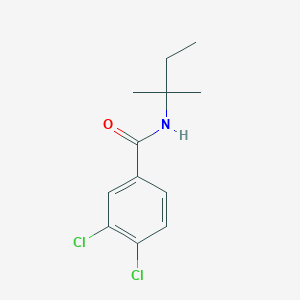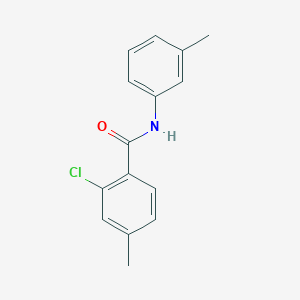
2-chloro-4-methyl-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-(3-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax, leading to apoptosis of cancer cells. In inflammation, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to activate the opioid receptors in the brain, leading to analgesic effects.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have various biochemical and physiological effects in cells and animals. In cancer cells, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to inhibit the migration and invasion of cancer cells, indicating its potential use as an anti-metastatic agent. In inflammation, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to increase the levels of endogenous opioids in the brain, leading to analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have low toxicity and side effects in animals, indicating its potential safety for human use. However, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has some limitations for lab experiments, including its relatively high cost and limited availability. Furthermore, the mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-4-methyl-N-(3-methylphenyl)benzamide. Firstly, the mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide needs to be further elucidated to fully understand its therapeutic potential. Secondly, the efficacy and safety of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide need to be tested in clinical trials to determine its potential use in human medicine. Thirdly, the structure-activity relationship of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide needs to be explored to develop more potent and selective derivatives. Finally, the potential use of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide in combination with other drugs or therapies needs to be investigated to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by recrystallization or column chromatography. The yield of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide can be increased by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain management. In cancer research, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its potential use as an anti-inflammatory agent. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have analgesic effects in animal models of pain, suggesting its potential use as a pain management drug.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)17-15(18)13-7-6-11(2)9-14(13)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMOXSFQSCYEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

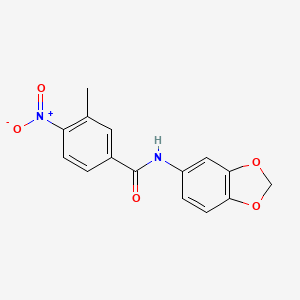
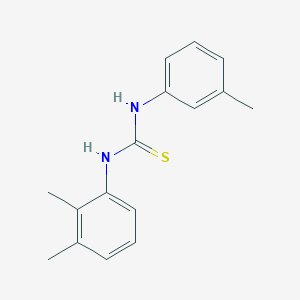

![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)
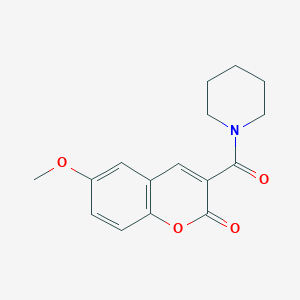


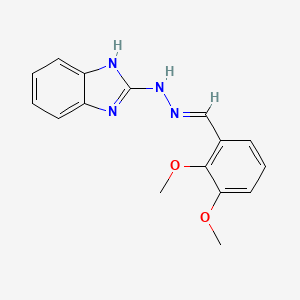
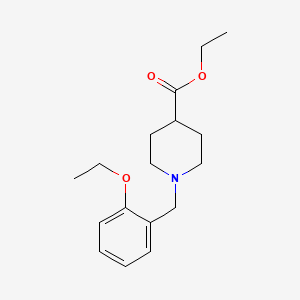
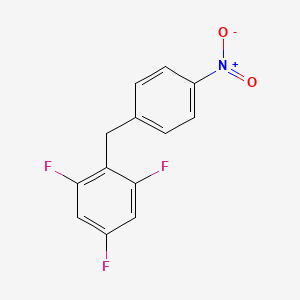
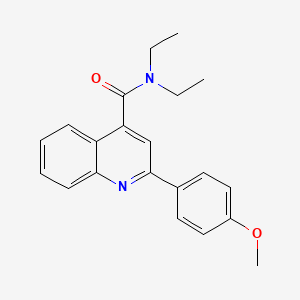
![4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5843035.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)
